4'-O-反式-对香豆酰木犀草苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Research has shown various methods for the synthesis of compounds related to 4'-O-trans-p-Coumaroylmussaenoside. For example, amide bond formation using 4-coumarate:CoA ligase from Arabidopsis thaliana has been demonstrated as a method for synthesizing 4-coumaroyl- and hexanoyl-amino acids, showcasing the enzyme's potential for generating a series of biologically active amide compounds (Mori et al., 2021).

Molecular Structure Analysis

The analysis of the molecular structure, particularly through quantum-chemical calculations, has provided insights into the antioxidant properties of related compounds, such as trans-p-coumaric and trans-sinapinic acids. These studies have determined structural features that contribute to strong antioxidant properties, employing methods like Gaussian 03W software package at the DFT level (Urbaniak et al., 2012).

Chemical Reactions and Properties

The formation of specific bonds and reactions, like the palladium-catalyzed oxidative Heck coupling reaction for synthesizing 4-arylcoumarins from coumarins and arylboronic acids, illustrates the complex chemical reactions and properties associated with coumaroylmussaenoside derivatives. These reactions provide moderate to excellent yields and show tolerance toward a variety of functional groups (Li et al., 2012).

Physical Properties Analysis

The study of physical properties includes investigating fluorescence dyes based on coumarin chromophores, which have been found to exhibit high fluorescence quantum yields, good electrochemical, thermal, and photochemical stabilities. Such properties make these compounds suitable for applications like living cell imaging (Chen et al., 2012).

Chemical Properties Analysis

The chemical properties of 4'-O-trans-p-Coumaroylmussaenoside and related compounds are diverse. For instance, the synthesis and investigation of V-shaped bis-coumarins have contributed to understanding the absorption and emission characteristics, revealing strong absorption in the visible spectrum and strong greenish-yellow fluorescence. These findings are critical for developing new optical materials and understanding the compound's chemical behavior (Tasior et al., 2014).

科学研究应用

在植物生物化学中的作用:

- 4'-O-反式-对香豆酰木犀草苷是一类参与绿原酸生物合成的化合物,绿原酸是植物防御和代谢中的重要组成部分。在胡萝卜细胞培养中突出了这一途径,其中微粒体 5-O-(4-香豆酰)-D-奎宁酸/莽草酸 3'-羟化酶等酶起着至关重要的作用 (Kühnl, Koch, Heller, & Wellmann, 1987)。

- 该化合物是苯丙烷途径的一部分,该途径对于植物中的木质化至关重要。参与该途径的酶(如 4-香豆酸:辅酶 A 连接酶)的改变会显着影响植物中的木质素含量和组成,如在烟草植物中所见 (Kajita, Katayama, & Omori, 1996)。

药理应用:

- 对香豆酸的一些衍生物,其中包括 4'-O-反式-对香豆酰木犀草苷,已经对其生物活性进行了研究,包括抗氧化、抗癌和抗炎作用。这些研究强调了此类化合物在药理学中的潜力 (Pei, Ou, Huang, & Ou, 2016)。

- 特定的衍生物,如 4-O-(2″-O-乙酰基-6″-O-对香豆酰基-β-D-吡喃葡萄糖基)-对香豆酸,已显示出显着的抗肺癌活性,指出了该类化合物在治疗中的潜力 (Peng, Wu, Jiang, Liu, Sun, Wu, & Wu, 2015)。

属性

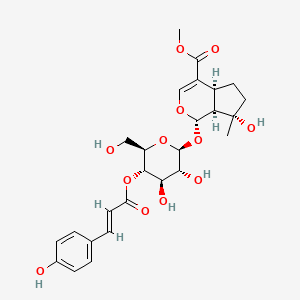

IUPAC Name |

methyl (1S,4aS,7S,7aS)-1-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O12/c1-26(33)10-9-15-16(23(32)34-2)12-35-24(19(15)26)38-25-21(31)20(30)22(17(11-27)36-25)37-18(29)8-5-13-3-6-14(28)7-4-13/h3-8,12,15,17,19-22,24-25,27-28,30-31,33H,9-11H2,1-2H3/b8-5+/t15-,17-,19-,20-,21-,22-,24+,25+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEXYXJRRAKWIL-KPFFXFJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)OC(=O)C=CC4=CC=C(C=C4)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)OC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-O-trans-p-Coumaroylmussaenoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{Benzyl[(cyclohexylamino)carbonyl]amino}propanamide](/img/structure/B1180530.png)

![N-(tert-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B1180538.png)